molecular formula C20H22N2O2 B080493 Solvent Blue 36 CAS No. 14233-37-5

Solvent Blue 36

Cat. No. B080493
CAS RN: 14233-37-5
M. Wt: 322.4 g/mol
InChI Key: BLFZMXOCPASACY-UHFFFAOYSA-N
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Description

Solvent Blue 36, also known as oil blue A, blue AP, and other names, is an anthraquinone dye . It is used in polystyrene and acrylic resins and in liquids such as oils and inks . It gives smoke a bluish-violet color .


Synthesis Analysis

The synthesis of Solvent Blue 36 involves the condensation of 1,4-dihydroxyanthraquinone and isopropylamine .


Molecular Structure Analysis

The molecular formula of Solvent Blue 36 is C20H22N2O2 . It is an anthraquinone dye .


Chemical Reactions Analysis

While specific chemical reactions involving Solvent Blue 36 are not detailed in the search results, it is known that the dye is used in various applications, including coloring smoke and in polystyrene and acrylic resins .


Physical And Chemical Properties Analysis

Solvent Blue 36 appears as a dark blue powder . It has a molecular weight of 322.40 . It is insoluble in water but soluble in organic solvents such as benzene, toluene, chlorobenzene, and trichloromethane .

Safety and Hazards

Solvent Blue 36 is harmful if swallowed and may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It may also cause irritation of the respiratory tract . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for Solvent Blue 36 are not detailed in the search results, its use in various industries such as plastics and resins suggests potential for continued application and research .

Mechanism of Action

Solvent Blue 36, also known as 1,4-Bis (N-isopropylamino)anthraquinone, is a high-performance solvent dye . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Solvent Blue 36 primarily targets various types of resins for coloring, including ABS, PC, HIPS, and PMMS . It interacts with these materials to impart a deep blue color.

Mode of Action

The mode of action of Solvent Blue 36 involves its interaction with the target resins. The dye molecules are soluble in organic solvents and can penetrate the resin materials. Once inside, they can interact with the resin molecules, leading to a change in the color of the material .

Result of Action

The primary result of Solvent Blue 36’s action is the imparting of a deep blue color to the target materials. This is achieved through the dye’s interaction with the resin molecules, which leads to a change in the way the material reflects light, thus altering its color .

Action Environment

The action of Solvent Blue 36 can be influenced by various environmental factors. For instance, the dye is insoluble in water but slightly soluble in ethanol, oleic acid, and stearic acid. It is easily soluble in organic solvents such as benzene, xylene, chlorobenzene, and chloroform . Therefore, the choice of solvent can significantly impact the dye’s efficacy and stability. Additionally, factors such as temperature and pH can also affect the dye’s solubility and color intensity.

Disclaimer: Always refer to the latest safety data sheets and conduct a thorough risk assessment before using any chemical substance .

properties

IUPAC Name

1,4-bis(propan-2-ylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-11(2)21-15-9-10-16(22-12(3)4)18-17(15)19(23)13-7-5-6-8-14(13)20(18)24/h5-12,21-22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFZMXOCPASACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C(=C(C=C1)NC(C)C)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041250
Record name 1,4-Bis(N-isopropylamino)anthraquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solvent Blue 36

CAS RN

14233-37-5
Record name 1,4-Bis[(1-methylethyl)amino]-9,10-anthracenedione
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Record name 1,4-Bis(isopropylamino)anthraquinone
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Record name Solvent Blue 36
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Record name 9,10-Anthracenedione, 1,4-bis[(1-methylethyl)amino]-
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Record name 1,4-Bis(N-isopropylamino)anthraquinone
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Record name 1,4-bis(isopropylamino)anthraquinone
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Record name SOLVENT BLUE 36
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Q & A

Q1: What is Solvent Blue 36 primarily used for in scientific research?

A1: Solvent Blue 36 is often employed as a visual marker in biological and material science research. For example, it's been used to track the consumption of rodent bait in ecological studies [] and as a colorant in the development of contact lenses []. Additionally, its encapsulation within polystyrene particles has been explored for applications in inks, toners, and polymer coloration [].

Q2: Are there any known health concerns associated with Solvent Blue 36?

A2: Yes, there have been documented cases of allergic contact dermatitis attributed to Solvent Blue 36, specifically linked to its presence in a felt-tip marker pen []. This highlights the importance of handling the dye with caution in laboratory settings.

Q3: What makes Solvent Blue 36 suitable for encapsulation within materials like polystyrene?

A3: The chemical structure of Solvent Blue 36 lends itself well to encapsulation within polystyrene. Miniemulsion polymerization techniques have successfully encapsulated Solvent Blue 36 within polystyrene latex particles, resulting in nanocolorants with a shell-core structure []. Factors such as surfactant and dye concentration, along with homogenization time, significantly influence the particle size and distribution within these nanocolorants [].

Q4: Are there alternative markers to Solvent Blue 36 for tracking consumption in ecological studies?

A5: Yes, the study comparing bait markers for black rats investigated alternatives to Solvent Blue 36, including metallic flakes and tetracycline hydrochloride (THC) []. While metallic flakes were detectable immediately after feeding, their detection rate dropped significantly after 48 hours []. On the other hand, THC, at concentrations of 0.5% to 1.0%, produced easily detectable fluorescence in the rats' teeth for up to 14 days and didn't seem to affect their food consumption []. This suggests THC could be a more reliable and long-lasting marker compared to Solvent Blue 36.

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